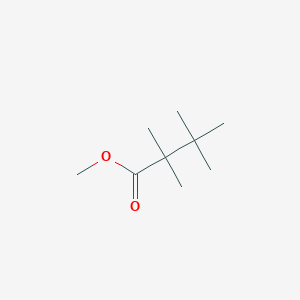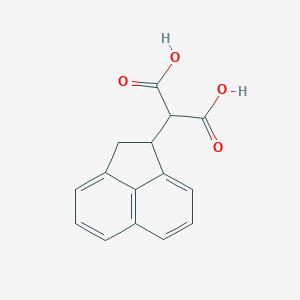
1-Acenaphthenemalonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acenaphthenemalonic acid is an organic compound that belongs to the class of malonic acid derivatives It features a unique structure with an acenaphthene backbone, which is a polycyclic aromatic hydrocarbon, and two carboxylic acid groups attached to a central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Acenaphthenemalonic acid can be synthesized through the malonic ester synthesis, a well-known method for preparing substituted carboxylic acids. The process involves the following steps:
Deprotonation: A di-ester of malonic acid is deprotonated using a weak base, such as sodium ethoxide, to form an enolate ion.
Alkylation: The enolate ion undergoes an S_N2 reaction with an alkyl halide, such as bromoacenaphthene, to form a new carbon-carbon bond.
Hydrolysis: The ester groups are hydrolyzed under acidic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, decarboxylation occurs, resulting in the formation of this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Acenaphthenemalonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Reagents like thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthenequinone, while reduction can produce acenaphthenol.
Applications De Recherche Scientifique
1-Acenaphthenemalonic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty polymers and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-acenaphthenemalonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonic Acid: A simple dicarboxylic acid with two carboxyl groups attached to a central carbon atom.
Acenaphthene: A polycyclic aromatic hydrocarbon with a similar backbone structure but lacking the carboxylic acid groups.
Acenaphthenequinone: An oxidized derivative of acenaphthene with ketone functional groups.
Uniqueness
1-Acenaphthenemalonic acid is unique due to its combination of an acenaphthene backbone and malonic acid functionality.
Propriétés
Numéro CAS |
40745-37-7 |
|---|---|
Formule moléculaire |
C15H12O4 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
2-(1,2-dihydroacenaphthylen-1-yl)propanedioic acid |
InChI |
InChI=1S/C15H12O4/c16-14(17)13(15(18)19)11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2,(H,16,17)(H,18,19) |
Clé InChI |
YYWXGCHGKLJVAE-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CC=CC3=C2C1=CC=C3)C(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


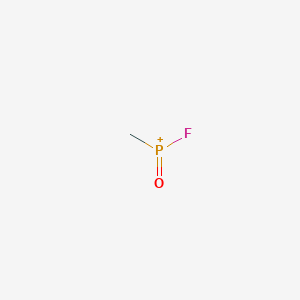



![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)
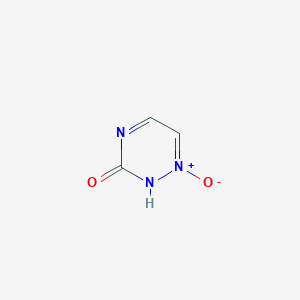

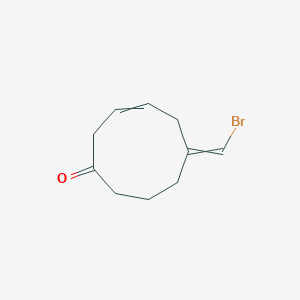
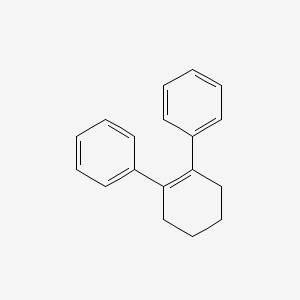
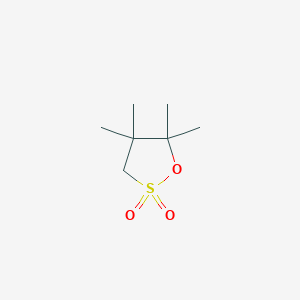
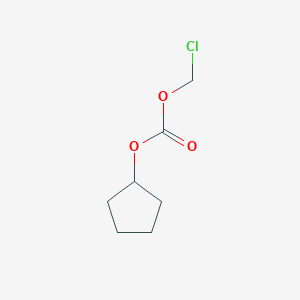
![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)
